molecular formula C25H28ClNO2 B607324 Endoxifen hydrochloride CAS No. 1032008-74-4

Endoxifen hydrochloride

Katalognummer B607324
CAS-Nummer: 1032008-74-4
Molekulargewicht: 409.954
InChI-Schlüssel: RPFIMPDXTABYCN-BJFQDICYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Endoxifen hydrochloride is a tamoxifen metabolite and potent Selective Estrogen Response Modifier (SERM). It is equipotent to 4-hydroxytamoxifen with respect to estrogen receptor binding and inhibition of 17-estradiol (E2)-induced cell proliferation . It is a key active metabolite of Tamoxifen (TAM) with higher affinity and specificity to estrogen receptor that also inhibits aromatase activity .


Synthesis Analysis

Endoxifen is a secondary metabolite resulting from CYP2D6-dependent biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen (NDT). It is a more potent antiestrogen than either NDT or the parent drug, tamoxifen .


Molecular Structure Analysis

The molecular formula of Endoxifen hydrochloride is C25H28ClNO2 . The IUPAC name is 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride . The InChI is InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-; .


Chemical Reactions Analysis

Endoxifen’s ERα binding affinity, anti-proliferative activity, and inhibitory effects on select ERα target genes have been shown to be similar to that of 4HT when administered at equal concentrations .


Physical And Chemical Properties Analysis

The molecular weight of Endoxifen hydrochloride is 409.9 g/mol . The compound is the hydrochloride salt and the z (cis-) stereoisomer of endoxifen .

Wissenschaftliche Forschungsanwendungen

Treatment of Estrogen Receptor-Positive Breast Cancer

Specific Scientific Field

Oncology, specifically breast cancer treatment.

Summary of the Application

Endoxifen is a potent antiestrogen that targets estrogen receptor α (ERα) for degradation in breast cancer cells . It’s used in the treatment of estrogen receptor (ER)-positive breast cancer .

Methods of Application or Experimental Procedures

Endoxifen is a metabolite of Tamoxifen, a drug commonly used for the treatment of ER-positive breast cancer . Tamoxifen is extensively metabolized by cytochrome P450 enzymes into endoxifen .

Results or Outcomes

Endoxifen has shown to inhibit estrogen-induced breast cancer cell proliferation even in the presence of tamoxifen, N-desmethyl-tamoxifen, and 4-hydroxytamoxifen . It’s believed to be the primary metabolite responsible for the overall effectiveness of tamoxifen in the treatment of ER-positive breast cancer .

Treatment of Aromatase Inhibitor-Resistant Breast Cancer

Specific Scientific Field

Oncology, specifically treatment of drug-resistant breast cancer.

Summary of the Application

Endoxifen has demonstrated promising antitumor activity in endocrine-resistant estrogen receptor-positive (ER+) breast cancer .

Methods of Application or Experimental Procedures

In a study, mice with MCF7LR tumors (a letrozole-resistant MCF7 model) were treated with Z-endoxifen . The antitumor activity of Z-endoxifen was compared with tamoxifen, letrozole, and exemestane .

Results or Outcomes

Z-endoxifen significantly reduced tumor volumes compared to tamoxifen, letrozole, and exemestane, with no significant differences compared to exemestane plus everolimus and fulvestrant . It also markedly inhibited ERα target genes, Ki67 and Akt expression in vivo .

Anti-Estrogen Mechanism

Specific Scientific Field

Endocrinology and Oncology

Summary of the Application

Endoxifen is known to be a potent anti-estrogen . Its mechanisms of action are still being elucidated .

Methods of Application or Experimental Procedures

Endoxifen-mediated recruitment of ERα to known target genes differs from that of 4-hydroxy-tamoxifen (4HT) and ICI-182,780 (ICI) .

Results or Outcomes

Global gene expression profiling of MCF7 cells revealed substantial differences in the transcriptome following treatment with 4HT, endoxifen and ICI, both in the presence and absence of estrogen . Alterations in endoxifen concentrations also dramatically altered the gene expression profiles of MCF7 cells .

Treatment of Aromatase Inhibitor-Resistant Breast Cancer

Summary of the Application

Z-endoxifen, a form of endoxifen, has demonstrated promising antitumor activity in endocrine-resistant estrogen receptor-positive (ER+) breast cancer .

Results or Outcomes

Z-endoxifen significantly reduced tumor volumes compared to tamoxifen, letrozole, and exemestane . It also markedly inhibited ERα target genes, Ki67 and Akt expression in vivo .

Antimanic Agent in Bipolar Disorder

Specific Scientific Field

Psychiatry and Neurology

Summary of the Application

Endoxifen is being explored for its potential use as an antimanic agent in the treatment of bipolar disorder .

Methods of Application or Experimental Procedures

The exact methods of application are still under investigation. However, it is likely that endoxifen would be administered orally, similar to other medications used in the treatment of bipolar disorder .

Results or Outcomes

While specific results are not yet available, the ongoing research suggests that endoxifen could have a significant impact on the treatment of bipolar disorder .

Proteome Studies

Specific Scientific Field

Proteomics and Biochemistry

Summary of the Application

Endoxifen’s effect on the proteome, the entire set of proteins expressed by a genome, cell, tissue, or organism, is being studied .

Methods of Application or Experimental Procedures

This involves treating cells with endoxifen and then using proteomic techniques to study the changes in protein expression .

Results or Outcomes

While specific results are not yet available, these studies could provide valuable insights into how endoxifen interacts with proteins in the body .

Safety And Hazards

Endoxifen hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Zukünftige Richtungen

Endoxifen has been evaluated in phase 1/2 clinical studies in patients with endocrine-refractory metastatic breast cancer as well as in patients with gynecologic, desmoid, and hormone-receptor positive solid tumors. It demonstrated substantial oral bioavailability and promising antitumor activity . Apart from its potent anticancer effects, Z-endoxifen appears to result in similar or even greater bone agonistic effects while resulting in little or no endometrial proliferative effects compared with tamoxifen . It also has an emerging role as an antimanic agent in bipolar disorder .

Eigenschaften

IUPAC Name

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFIMPDXTABYCN-BJFQDICYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145698
Record name Endoxifen hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Endoxifen hydrochloride

CAS RN

1032008-74-4
Record name Endoxifen hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032008744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Z-Endoxifen hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Endoxifen hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENDOXIFEN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308PA1L567
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.